
N-(3-furylmethyl)-2-methoxyethanamine
Overview
Description
N-(3-furylmethyl)-2-methoxyethanamine, also known as FMEA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been of interest to the scientific community due to its potential medical applications.
Scientific Research Applications
Agricultural Chemistry: Systemic Insecticides
N-(3-furylmethyl)-2-methoxyethanamine may serve as a precursor or an analog in the synthesis of systemic insecticides like neonicotinoids and fipronil. These insecticides are widely used for plant protection due to their ability to be absorbed by plants and provide long-lasting defense against herbivorous insects. The compound’s structural similarity to known insecticides suggests potential applications in developing new pesticides with improved safety profiles or efficacy .
Environmental Science: Pollutant Degradation
In environmental science, this compound could be studied for its degradation pathways in soil and water. Understanding its breakdown could help assess the environmental impact of related chemicals, particularly those used in agriculture that may persist and affect ecosystems .
Pharmacology: Neurotransmitter Mimicry
The structure of N-(3-furylmethyl)-2-methoxyethanamine indicates potential activity in mimicking neurotransmitters or inhibiting neuronal receptors. Research in pharmacology could explore its effects on neural transmission, with the possibility of developing therapeutic agents for neurological disorders .
Analytical Chemistry: Chromatography Standards
Due to its unique chemical structure, N-(3-furylmethyl)-2-methoxyethanamine could be used as a standard or a reference compound in chromatographic analyses. It could help in the calibration of equipment or in the development of new analytical methods for detecting similar compounds .
Biopharma Production: Intermediate Compound
In the biopharmaceutical industry, this compound might be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity could be pivotal in multi-step synthetic routes for the production of active pharmaceutical ingredients .
Mechanism of Action
Target of Action
N-(3-furylmethyl)-2-methoxyethanamine, also known as dinotefuran , is a neonicotinoid insecticide . Its primary targets are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of invertebrates . These receptors play a crucial role in the transmission of nerve impulses .
Mode of Action
Dinotefuran acts as an agonist of the nicotinic acetylcholine receptors . It binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to the continuous stimulation of neurons, disrupting neural transmission in the central nervous system of invertebrates .
Biochemical Pathways
Upon binding to the nAChRs, dinotefuran affects the synapses in the central nervous system . This disruption in neural transmission leads to the overstimulation of the nervous system, causing paralysis and ultimately death in target invertebrates . The exact biochemical pathways affected by dinotefuran and their downstream effects are still under investigation.
Pharmacokinetics
It is known that dinotefuran is highly systemic, meaning it can be taken up by the roots or leaves and translocated to all parts of the plant . This systemic nature makes it effectively toxic to herbivorous insects . More research is needed to fully understand the pharmacokinetics of dinotefuran.
Result of Action
The result of dinotefuran’s action is the cessation of feeding within several hours of contact and death shortly after . It is reported to be highly active on certain strains of insects which have developed resistance against other insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dinotefuran. For instance, its toxicity persists for a variable period of time—depending on the plant, its growth stage, and the amount of pesticide applied . It can be found in all environmental compartments including soil, water, and air due to its extensive use and physicochemical properties . .
properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-5-3-9-6-8-2-4-11-7-8/h2,4,7,9H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCMOSNKJTOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-furylmethyl)-2-methoxyethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



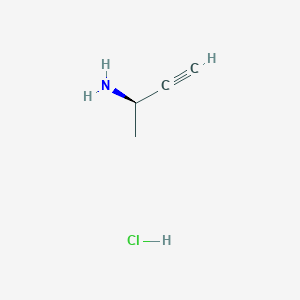
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
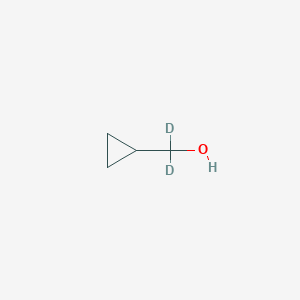
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
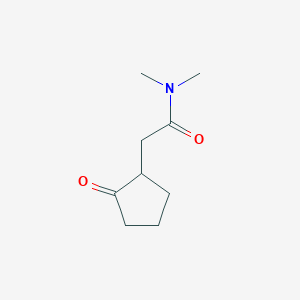
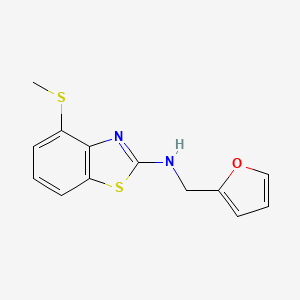
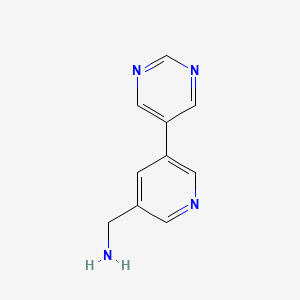

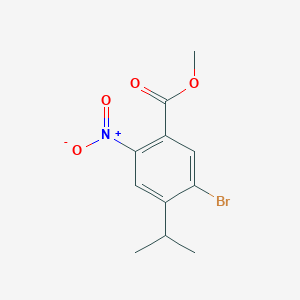
![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)
